molecular formula C9H15LiN3O13P3 B11936683 2'-Deoxycytidine-5'-triphosphoric acid

2'-Deoxycytidine-5'-triphosphoric acid

Cat. No.: B11936683
M. Wt: 473.1 g/mol
InChI Key: QZBDDQFAGYAUDA-OERIEOFYSA-M
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Description

Deoxycytidine triphosphate is a nucleoside triphosphate that contains the pyrimidine base cytosine. It plays a crucial role in DNA synthesis, where it serves as a substrate for DNA polymerase enzymes. The triphosphate group in deoxycytidine triphosphate contains high-energy phosphoanhydride bonds, which release energy when hydrolyzed, facilitating the incorporation of deoxycytidine into a newly synthesized DNA strand .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycytidine triphosphate can be synthesized through enzymatic methods. One approach involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. These enzymes convert nucleosides to nucleoside triphosphates in a modular, one-pot process. This method is efficient and can be applied to a wide range of natural and modified nucleotide products .

Industrial Production Methods

In industrial settings, recombinant Escherichia coli cells displaying nucleotide kinases on their surface can be used to synthesize deoxycytidine triphosphate. This method involves coupling the bacterial cells with an adenosine-5′-triphosphate regeneration system, resulting in high conversion rates and stability of the produced nucleotides .

Chemical Reactions Analysis

Types of Reactions

Deoxycytidine triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Deoxycytidine triphosphate exerts its effects by serving as a substrate for DNA polymerase enzymes. The high-energy phosphoanhydride bonds in the triphosphate group are hydrolyzed, releasing energy that drives the incorporation of deoxycytidine into the growing DNA strand. This process is essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • Deoxyadenosine triphosphate
  • Deoxyguanosine triphosphate
  • Deoxythymidine triphosphate

Uniqueness

Deoxycytidine triphosphate is unique among nucleoside triphosphates due to its specific role in incorporating the pyrimidine base cytosine into DNA. This specificity is crucial for maintaining the correct sequence of nucleotides in the DNA strand, ensuring accurate genetic information transfer .

Properties

Molecular Formula

C9H15LiN3O13P3

Molecular Weight

473.1 g/mol

IUPAC Name

lithium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O13P3.Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);/q;+1/p-1/t5-,6+,8+;/m0./s1

InChI Key

QZBDDQFAGYAUDA-OERIEOFYSA-M

Isomeric SMILES

[Li+].C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O

Canonical SMILES

[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O

Origin of Product

United States

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